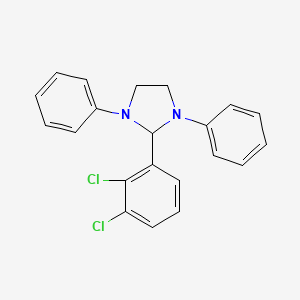

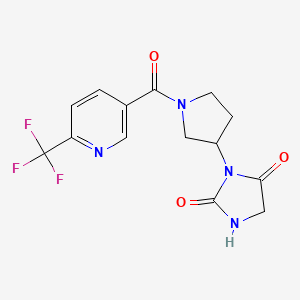

![molecular formula C19H20F3N3O2 B2380835 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 524062-32-6](/img/structure/B2380835.png)

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The trifluoromethoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.

Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated cyclic molecule with the formula (CH2)4(NH)2. It also has two phenyl rings, which are aromatic and contribute to the compound’s stability .Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the piperazine ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Piperazine derivatives are generally stable and have a high boiling point due to the presence of the piperazine ring .Applications De Recherche Scientifique

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

Acetylcholinesterase Inhibitors

The compound has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) . AChEIs are a class of drugs that are used for treating several diseases such as Alzheimer’s disease, glaucoma, and myasthenia gravis. They work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain that is involved in memory and learning.

Alzheimer’s Disease Treatment

Specifically, derivatives of this compound have been synthesized for the treatment of Alzheimer’s disease (AD) . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. It’s the most common cause of dementia — a continuous decline in thinking, behavioral and social skills that disrupts a person’s ability to function independently.

Bioactivity Evaluation

The bioactivities of these derivatives were evaluated using the Ellman’s method . This method is commonly used to measure the concentration or activity of acetylcholinesterase in a sample.

Selective AChE Inhibitor

One of the synthesized compounds, referred to as compound 6g , exhibited potent inhibitory activity against AChE and poor inhibitory activity against butyrylcholinesterase (BuChE), indicating that it is a selective AChE inhibitor .

Kinetic Study of Inhibition

The mechanism of inhibition of compound 6g against AChE was analyzed by a kinetic study , which indicated that compound 6g is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide are D2/D3 dopamine receptors and acetylcholinesterase (AChE) . These targets play crucial roles in the central nervous system. D2/D3 receptors are involved in motor control, reward, and cognition, while AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

This compound interacts with its targets by binding to them, thereby modulating their activity. In the case of D2/D3 receptors, it acts as a ligand , binding to the receptor and influencing its signaling . For AChE, it functions as an inhibitor , preventing the enzyme from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter .

Biochemical Pathways

The interaction of this compound with D2/D3 receptors and AChE affects several biochemical pathways. By acting on D2/D3 receptors, it influences the dopaminergic pathways involved in motor control, reward, and cognition . Its inhibitory action on AChE affects the cholinergic pathway , leading to increased levels of acetylcholine, which can enhance memory and learning .

Pharmacokinetics

Its ability to cross the blood-brain barrier suggests good bioavailability, enabling it to exert its effects on the central nervous system .

Result of Action

The binding of this compound to D2/D3 receptors and its inhibitory action on AChE result in a range of molecular and cellular effects. These include modulation of neurotransmitter signaling, leading to potential improvements in motor control, reward, cognition, memory, and learning .

Propriétés

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-8-6-15(7-9-17)23-18(26)14-24-10-12-25(13-11-24)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPOXARBWBFKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

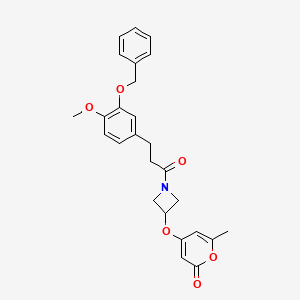

![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)

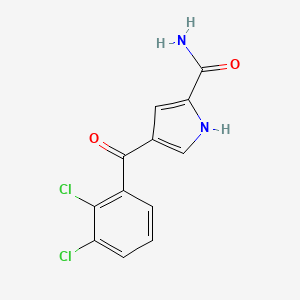

![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)

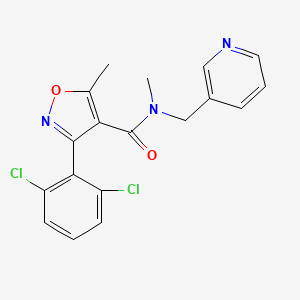

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)

![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)